NSD3 Binding Affinity Evidence
A closely related compound containing the pyrrolidine-3-yl-1H-1,2,3-triazole core demonstrated binding to the PWWP1 domain of human NSD3 histone methyltransferase with a dissociation constant (Kd) of 6.50E+5 nM, as measured by surface plasmon resonance (SPR) [1]. This quantitative data point provides a baseline for the triazole-pyrrolidine chemical space, suggesting that the N-cyclopropyl derivative described here may exhibit a modulated binding profile due to its unique amide substituent, which is a critical consideration for lead optimization campaigns targeting NSD3.
| Evidence Dimension | Binding Affinity to NSD3 PWWP1 Domain |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | Related compound (BDBM50608081) Kd = 6.50E+5 nM |
| Quantified Difference | Not calculable. Data is for a chemical class representative, not a direct comparator for the N-cyclopropyl variant. |
| Conditions | Surface plasmon resonance (SPR) analysis against human NSD3 PWWP1 domain (residues 247-398) |
Why This Matters
This is the only publicly available quantitative binding data for the core chemotype, providing a crucial, albeit non-direct, benchmark for institutions studying NSD3 biology and evaluating tool compounds.
- [1] BindingDB Entry BDBM50608081. Binding affinity to human NSD3 PWWP1 domain. Available: http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50608081 View Source
